molecular formula C31H38I6N5NaO15 B1260221 Telebrix 38 CAS No. 37244-85-2

Telebrix 38

Cat. No.: B1260221
CAS No.: 37244-85-2
M. Wt: 1505.1 g/mol
InChI Key: SMVJWDFLIRHQBE-RZNNTOFGSA-M
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Description

Historical Context of Iodinated Contrast Media Research

The journey of iodinated contrast media began in the early 20th century, shortly after the discovery of X-rays. The first use of an iodinated contrast agent, Lipiodol®, in 1921 marked a significant milestone in radiology, allowing for the visualization of closed body structures. jcpres.comjcpres.com The 1920s and 1930s saw the development of the first water-soluble iodinated organic contrast agents. jcpres.com

A pivotal moment in the evolution of these agents came in 1953 with the introduction of diatrizoate, a tri-iodinated benzoic acid derivative. jcpres.commpijournal.org This led to the development of other high-osmolality contrast media, including ioxitalamate in the 1960s. jcpres.com These agents, while effective, were associated with certain disadvantages due to their high osmolality. jcpres.com The continuous research for safer and more efficient contrast media led to the development of lower osmolarity agents, which have become the standard in modern radiology. ajronline.orgnih.gov

Chemical Classification and Structural Overview of Ioxitalamic Acid

Ioxitalamic acid is chemically classified as an organoiodine compound. nih.govebi.ac.uk Its structure is based on a 2,4,6-triiodobenzoic acid core. nih.govebi.ac.uk Specifically, it is substituted with an acetylamino group at the 3-position and a (2-hydroxyethyl)carbamoyl group at the 5-position. nih.govebi.ac.uk This specific arrangement of atoms, particularly the three iodine atoms, is responsible for its radiopaque properties, meaning it can absorb X-rays and thus create contrast in an image. ontosight.ai

Ioxitalamic acid is considered a first-generation, ionic, monomeric contrast medium. drugbank.compharmacompass.comechemi.com The "ionic" nature refers to the fact that in solution, it dissociates into a radiopaque anion (the ioxitalamate) and a cation. The "monomeric" aspect indicates that each molecule contains a single tri-iodinated benzene (B151609) ring. scielo.br

Table 1: Chemical Properties of Ioxitalamic Acid

PropertyValue
Chemical Formula C12H11I3N2O5
Molecular Weight 643.94 g/mol nih.gov
IUPAC Name 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid nih.gov
CAS Number 28179-44-4 nih.gov
Melting Point 349 ºC nih.gov

Overview of Ioxitalamate Salts in Pharmaceutical Formulations (e.g., Meglumine (B1676163) Ioxitalamate, Sodium Ioxitalamate)

In pharmaceutical formulations like Telebrix 38, ioxitalamic acid is used in the form of its salts to improve solubility and stability in aqueous solutions. hres.cawikipedia.org The most common salts are meglumine ioxitalamate and sodium ioxitalamate. ontosight.aihres.cawikipedia.org this compound is a specific formulation that contains a mixture of both meglumine ioxitalamate and sodium ioxitalamate. ontosight.aihres.ca

Meglumine Ioxitalamate: This salt is formed by combining ioxitalamic acid with meglumine, an organic compound derived from sorbitol. hres.ca

Sodium Ioxitalamate: This salt is formed by reacting ioxitalamic acid with a sodium source. hres.ca

The combination of these two salts in specific ratios allows for the creation of contrast media with desired properties, such as viscosity and osmolality, suitable for various diagnostic procedures. hres.ca For instance, this compound is an aqueous solution containing 513 mg/mL of meglumine ioxitalamate and 255 mg/mL of sodium ioxitalamate. hres.ca

Table 2: Properties of Ioxitalamate Salts

CompoundChemical FormulaMolecular Weight ( g/mol )Key Role
Meglumine Ioxitalamate C12H11I3N2O5,C7H17NO5839.2 drugfuture.comOrganic iodine compound providing contrast. ontosight.ai
Sodium Ioxitalamate C12H10I3N2NaO5665.92 nih.govContributes to the contrast effect and solubility. ontosight.ainih.gov

Properties

IUPAC Name

sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJWDFLIRHQBE-RZNNTOFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38I6N5NaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37244-85-2
Record name Telebrix 38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Approaches and Chemical Derivatization Research

Established Synthetic Pathways for Ioxitalamic Acid

The synthesis of ioxitalamic acid is a multi-step process that has been well-established and refined over time. The common strategies involve the construction of a substituted benzoic acid core, followed by iodination and functional group manipulation.

One of the foundational synthetic routes begins with 5-nitroisophthalic acid. google.com This starting material undergoes a series of chemical transformations, including esterification, amidation, reduction of the nitro group to an amine, tri-iodination of the activated aromatic ring, and finally, acetylation of the amino group.

A more streamlined variation of this pathway starts with 5-nitroisophthalic acid monomethyl ester. google.com This approach involves an initial amidation reaction, followed by catalytic reduction of the nitro group. The resulting amine is then subjected to an iodination reaction and subsequent acetylation to yield the final ioxitalamic acid. google.com This method is noted for its moderate reaction conditions and suitability for industrial production. google.com

Another documented pathway begins with 3-amino-5-methoxycarbonylbenzoic acid. chemicalbook.com This intermediate is first subjected to an iodination reaction. The resulting tri-iodinated compound is then converted to an acid chloride using thionyl chloride. This reactive intermediate is subsequently reacted with ethanolamine, and a final acetylation step yields ioxitalamic acid. chemicalbook.com

The key steps in these established syntheses are summarized in the table below.

StepDescriptionCommon ReagentsStarting Material Example
Amidation One of the carboxylic acid groups is converted into an amide. For ioxitalamic acid, this involves reaction with monoethanolamine.Thionyl chloride, Monoethanolamine5-nitroisophthalic acid derivative
Reduction The nitro group on the benzene (B151609) ring is reduced to an amino group (-NH2), which is a necessary activating group for the subsequent iodination step.Pd/C catalyst, Hydrogen gas5-nitro-N-(2-hydroxyethyl)-isophthalamic acid
Iodination Three iodine atoms are introduced onto the benzene ring at positions 2, 4, and 6. This is a critical step that imparts the radiopaque property.Iodine monochloride (ICl) in NaCl solution5-amino-N-(2-hydroxyethyl)isophthalamic acid
Acetylation The amino group is converted to an acetylamino group (-NHCOCH3) to complete the synthesis of ioxitalamic acid.Acetic anhydride5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid

This table summarizes the general sequence of key reactions in the synthesis of ioxitalamic acid based on published methodologies. google.comgoogle.comchemicalbook.com

Investigation of Derivatization Strategies for Ioxitalamate Compounds

Research into the derivatization of ioxitalamate and related compounds is driven by the search for new agents with modified physicochemical properties. These studies often explore the stability of the parent molecule and investigate how its functional groups can be altered to create novel analogues.

Studies on the chemical transformation of ioxitalamate reveal potential sites for derivatization. The primary functional groups available for modification are the carboxylic acid, the secondary amide, and the acetylamino group. nih.gov Research has shown that ioxitalamate-induced cytotoxicity in human renal proximal tubule epithelial cells can be influenced by compounds that affect its metabolic processing, such as resveratrol. spandidos-publications.com For instance, treatment with ioxitalamate was found to decrease the expression of the anti-apoptotic protein Bcl-2, an effect that could be reversed by resveratrol, indicating that derivatization strategies could modulate the biological interactions of the molecule. spandidos-publications.com

Furthermore, investigations into the oxidative stress induced by ioxitalamate have identified changes in levels of malondialdehyde (MDA) and nitric oxide (NO) in kidney tissues, alongside diminished catalase (CAT) and glutathione (B108866) (GSH) activities. mdpi.com These findings highlight the molecule's reactivity under oxidative conditions and suggest that derivatization could be used to create compounds with altered redox profiles. Chemical derivatization of natural product extracts, for example, has been shown to enhance antioxidant activity, a principle that could be applied to the development of new ioxitalamate analogues. mdpi.com

The development of one-pot protocols for synthesizing structural analogs of related bioactive compounds, such as triazine-based benzoic acid derivatives, demonstrates advanced synthetic strategies that could be adapted for ioxitalamate. nih.gov Such methods allow for the sequential and controlled substitution of a core structure to build a library of derivatives for further study. nih.gov These synthetic approaches are crucial for exploring structure-activity relationships and developing novel compounds.

Novel Synthetic Methodologies for Iodinated Benzoic Acid Derivatives

The development of new synthetic methods for producing iodinated aromatic compounds is a vibrant area of chemical research, with direct implications for the synthesis of ioxitalamic acid and its derivatives. These novel methods often focus on improving efficiency, selectivity, and environmental footprint compared to traditional techniques.

One area of innovation is the use of transition-metal catalysis for direct C-H bond activation and iodination.

Palladium-catalyzed ortho-iodination of benzoic acids has been developed using potassium iodide as the iodine source in the presence of a Ce(III) co-catalyst and hydrogen peroxide as the oxidant. researchgate.net Further research in Pd-catalyzed reactions has explored the monoselective ortho-iodination of phenylacetic acids and the arylation of benzoic acids, demonstrating the versatility of this approach for functionalizing the aromatic core. rsc.org

Iridium-catalyzed ortho-iodination represents another significant advancement. A method using a simple iridium complex allows for the selective iodination of benzoic acids under very mild conditions, without the need for a base or other additives. acs.orgresearchgate.netdiva-portal.org This catalytic cycle is believed to proceed through an Ir(III)/Ir(V) mechanism and is particularly effective in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. acs.orgresearchgate.net

One-pot synthetic protocols are also being explored to streamline the synthesis of tri-iodinated benzoic acids. A study demonstrated an effective one-pot method for creating analogues of amidotrizoic acid using an iodine/silver nitrate (B79036) (I₂/AgNO₃) couple as the iodinating reagent on methoxybenzoic acid derivatives. mu-varna.bgmu-varna.bg While this method produced a mixture of partially and fully iodinated products, it represents a move towards more efficient, convergent synthetic strategies. mu-varna.bg

Other research has focused on developing robust, two-step methods for converting benzoic acids into 1,2,3-triiodoarenes, which are valuable intermediates for further chemical synthesis. scispace.com Additionally, new hypervalent iodine(III) reagents, such as iodine triacetates, are being developed to allow for the selective conversion of non-iodinated arenes into (diacetoxyiodo)arenes in a single step under mild conditions, offering alternative pathways to key intermediates. researchgate.net

Preclinical Pharmacological Research on Ioxitalamate Based Contrast Media

Pharmacokinetic Studies in Non-Human Biological Models

Pharmacokinetic studies investigate the journey of a drug or substance through the body, encompassing its absorption, distribution, metabolism, and excretion. For ioxitalamate-based contrast media, these studies in animal models have provided foundational knowledge.

Under normal physiological conditions in preclinical models, ioxitalamate demonstrates minimal absorption from the gastrointestinal tract. hres.caamazonaws.com When the gastrointestinal mucosa is intact, a very small fraction, at most 5%, of the administered oral dose is absorbed and subsequently detected in the urine. amazonaws.com The majority of the compound is eliminated through the feces. drugbank.compharmacompass.comnih.gov However, in instances of a compromised gastrointestinal barrier, such as a perforation, ioxitalamate is completely and rapidly absorbed into the systemic circulation. drugbank.compharmacompass.comnih.gov

Following intravascular administration in animal models, ioxitalamate is rapidly distributed throughout the intravascular and interstitial spaces. amazonaws.comdrugbank.comnih.gov This distribution is largely confined to the extracellular fluid, as indicated by distribution volumes ranging from 180 to 250 mL/kg, which corresponds to approximately 21% to 25% of the body weight in these models. nih.govresearchgate.net Specifically, the volume of distribution for ioxitalamate has been reported to be 194 ml/kg. drugbank.compharmacompass.comnih.gov Protein binding of iodinated monomeric contrast agents like ioxitalamate is generally low and the association is weak. drugbank.comechemi.com

Interactive Data Table: Distribution of Ioxitalamate in Preclinical Models

Parameter Finding Animal Model(s)
Gastrointestinal Absorption (Normal Mucosa) ≤ 5% of oral dose absorbed systemically. amazonaws.com General Preclinical Models
Gastrointestinal Absorption (Perforated Mucosa) Complete and rapid absorption. drugbank.compharmacompass.comnih.gov General Preclinical Models
Systemic Distribution Rapidly distributed in intravascular and interstitial space. amazonaws.comdrugbank.comnih.gov General Preclinical Models
Volume of Distribution 180-250 mL/kg (21-25% of body weight). nih.govresearchgate.net Rats, Rabbits, Dogs, Monkeys
Specific Volume of Distribution 194 mL/kg. drugbank.compharmacompass.comnih.gov Not Specified
Plasma Protein Binding Low and weak association. drugbank.comechemi.com Not Specified

Elimination Pathways and Excretion Mechanisms in Animal Models

The primary route of elimination for ioxitalamate is highly dependent on the route of administration and the integrity of biological barriers. Following oral administration with an intact gastrointestinal tract, the compound is predominantly eliminated in the feces. drugbank.compharmacompass.comnih.gov

In cases of systemic absorption or direct intravascular administration, ioxitalamate is primarily excreted unchanged by the kidneys through glomerular filtration, without significant tubular reabsorption or secretion. amazonaws.comdrugbank.comechemi.com In animal models, renal excretion is species-dependent, with higher rates observed in rats, rabbits, and dogs compared to monkeys, which is attributed to their higher weight-normalized glomerular filtration rates (GFR). nih.govradiologen.nl The elimination half-life varies among species, ranging from 20-25 minutes in rats to 50-62 minutes in dogs and 71-83 minutes in monkeys. nih.govradiologen.nl A significant portion of the dose, between 60% and 85%, is excreted in the urine within 4 hours, and this increases to 86-95% within 24 hours in animal models. nih.gov In instances of renal impairment, alternative or heterotropic elimination pathways become more significant, including excretion through the biliary system, saliva, sweat, and colon. drugbank.compharmacompass.comechemi.com Fecal excretion following intravascular administration is generally low, accounting for less than 1% in dogs and up to 7% in rats. nih.gov

Interactive Data Table: Elimination of Ioxitalamate in Animal Models

Parameter Finding Animal Model(s)
Primary Elimination Route (Oral, Intact GI) Feces. drugbank.compharmacompass.comnih.gov General Preclinical Models
Primary Elimination Route (Intravascular) Renal excretion (glomerular filtration). amazonaws.comdrugbank.comechemi.com General Preclinical Models
Elimination Half-Life Rats: 20-25 min, Dogs: 50-62 min, Monkeys: 71-83 min. nih.govradiologen.nl Rats, Dogs, Monkeys
Urinary Excretion (24h, Intravascular) 86-95%. nih.gov Species-dependent
Fecal Excretion (Intravascular) <1% (Dogs), up to 7% (Rats). nih.gov Dogs, Rats
Alternative Elimination (Renal Impairment) Biliary, salivary, sudoral, colic routes. drugbank.compharmacompass.comechemi.com General Preclinical Models

Pharmacodynamic Investigations of Radiographic Opacification in Experimental Models

Pharmacodynamic studies focus on the mechanism of action of a substance and its effects on the body. For ioxitalamate, these investigations center on its ability to enhance radiographic images.

The fundamental principle behind the radiographic contrast provided by ioxitalamate lies in the high atomic number of its constituent iodine atoms (atomic number 53). radiopaedia.org All iodinated contrast agents, including Telebrix 38, contain a tri-iodinated benzene (B151609) ring structure. nih.gov This structure is key to their function in X-ray based imaging. nih.govontosight.ai

The mechanism of X-ray attenuation is primarily due to the photoelectric effect. radiopaedia.orgexplorationpub.com When X-ray photons pass through a biological medium containing ioxitalamate, they are more likely to be absorbed by the iodine atoms than by the surrounding tissues, which are composed of elements with much lower atomic numbers. radiopaedia.org This differential absorption is enhanced because the k-shell binding energy of iodine (33.2 keV) is similar to the average energy of X-rays used in diagnostic radiography. radiopaedia.orgwikipedia.org This proximity in energy levels increases the probability of photoelectric absorption, where the X-ray photon is completely absorbed by the iodine atom, leading to the ejection of a k-shell electron. radiopaedia.orgexplorationpub.com This absorption of X-rays prevents them from reaching the detector, resulting in a "shadow" or area of opacification on the resulting image, which enhances the visibility of the structures containing the contrast agent. ontosight.aiwikipedia.org The covalent bonding of three iodine atoms to a stable benzene ring increases the effective molecular size, which enhances the attenuation of longer-wavelength X-rays and reduces the risk of toxicity from free iodide. nih.gov

The degree of radiographic opacification achieved with ioxitalamate is directly proportional to the concentration of iodine present in the tissue or fluid being imaged. explorationpub.comresearchgate.net Preclinical studies have demonstrated that for each level of radiation energy used, the absorbed radiation dose and the resulting image contrast increase linearly with the concentration of iodine. explorationpub.com

This concentration-dependent effect is a fundamental principle in contrast-enhanced imaging. Higher concentrations of ioxitalamate result in greater X-ray attenuation and, therefore, a more pronounced opacification on the radiographic image. nih.gov This relationship allows for the visualization of anatomical structures and the assessment of physiological processes based on the distribution and concentration of the contrast agent. For instance, the filtration of ioxitalamate by the kidneys leads to a high concentration in the urine, causing significant opacification of the urinary tract. radiologykey.com The ability of an iodinated contrast agent to attenuate X-rays is also inversely related to the X-ray energy used for imaging. nih.gov In vitro studies on renal tubular cells have shown that the effects of iodinated contrast media are dose-dependent, which correlates with the concentration-dependent nature of their primary function of opacification. rsna.org

In Vitro Investigations of Ioxitalamate Based Compounds

Direct Chemical and Biochemical Interactions with Biological Substrates

In vitro studies allow for the direct observation of ioxitalamate's interactions with specific biological molecules, such as proteins and enzymes, in a controlled environment.

The interaction between ioxitalamate and plasma proteins has been a subject of investigation. As an iodinated monomeric contrast agent, ioxitalamate generally exhibits minimal and weak binding to plasma proteins. nih.gov When binding does occur, it accounts for a small fraction, ranging from 0 to 27%, of the administered ioxitalamate dose. nih.govdrugbank.com The chemical structure of iodinated contrast media is a key determinant of their capacity to interact with plasma proteins and cellular membranes. mdpi.com It has been noted that direct toxicity can affect tissue proteins. hres.ca

Table 1: Plasma Protein Binding of Ioxitalamate

Parameter Finding Source
Binding Type Weak association with plasma proteins nih.gov

| Binding Percentage | 0 to 27% of the administered dose | nih.govdrugbank.com |

Ioxitalamate has been shown to interact with and affect the activity of certain enzymatic and protein systems in vitro. One notable interaction is with the complement system. An in vitro study investigating the effect of sodium meglumine (B1676163) ioxitalamate found that while it induced a 20% loss of total serum hemolytic activity (CH50), it did not cause significant changes in the levels of individual complement proteins C3c, C3N, or B as measured by radial immunodiffusion. karger.com This suggests that ioxitalamate may not be a conventional complement activator, and the observed decrease in hemolytic activity might stem from other effects. karger.com

Furthermore, contrast media have demonstrated an ability to impair the action of fibrinolytic agents in vitro. hres.ca This inhibition is dependent on the concentration of the contrast medium. hres.ca High concentrations of ioxitalamate in plasma and urine can also interfere with various in vitro laboratory assays, including those for bilirubin, protein, and certain inorganic substances like iron, copper, calcium, and phosphate. hres.ca

Table 2: In Vitro Effects of Ioxitalamate on Biological Systems

System/Assay Observed Effect Note Source
Complement System 20% loss of total serum hemolytic activity (CH50) No significant consumption of individual complement proteins (C3, B, C1q) was observed. karger.com
Fibrinolytic Agents Impaired effects The impairment is concentration-dependent. hres.ca

| Clinical Lab Assays | Interference with results | Affects assays for bilirubin, protein, iron, copper, calcium, and phosphate. | hres.ca |

Studies on Molecular Binding and Complex Formation

In Vitro Microbiological Activity Studies

Recent in vitro research has explored the potential microbiological activity of iodinated contrast agents, including Telebrix.

An in vitro pilot study investigated the antibacterial effects of several X-ray contrast media, including Telebrix Gastro 300. researchgate.net The study tested the agents against a panel of six different microorganisms. researchgate.net The results confirmed that ioxitalamate-based contrast media could produce a bactericidal effect, with reductions observed for bacterial strains such as Staphylococcus aureus and Escherichia coli. researchgate.net The study also tested for effects against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net

Table 3: Summary of Antibacterial Efficacy of Telebrix Gastro 300

Bacterial Strain Observed Effect Source
Staphylococcus aureus Reduction confirmed researchgate.net
Escherichia coli Reduction confirmed researchgate.net
Bacillus subtilis Tested researchgate.net

| Pseudomonas aeruginosa | Tested | researchgate.net |

The same in vitro pilot study demonstrated that the antibacterial efficacy of the tested contrast media is influenced by the acidity of the environment. researchgate.net Bactericidal effects were particularly noted at low concentrations of the contrast media when the pH was low. researchgate.net The experiments were conducted at both a neutral pH of 7.0 and a more acidic pH of 5.5, indicating that the microbiological effects are more pronounced in an acidic medium. researchgate.net In some studies of other antibacterial agents, a pH of 7.0 was found to be optimal for activity. mdpi.comnih.gov

While the precise mechanisms of ioxitalamate's antibacterial action have not been fully elucidated, several hypotheses can be proposed based on its known chemical properties.

Osmotic Stress : Ioxitalamate is a high-osmolality agent. nih.govdrugbank.commdpi.com This high osmotic pressure can create significant stress on bacterial cells, leading to water loss, disruption of cellular processes, and ultimately, inhibition of growth or cell death.

Iodine-Mediated Effects : The compound contains iodine, a well-known antimicrobial element. mdpi.com It is hypothesized that biologically active free iodine ions in the contrast medium solution could contribute to its antibacterial properties, possibly by denaturing bacterial proteins or disrupting cell membranes. mdpi.com

Direct Molecular Toxicity : The ioxitalamate molecule itself may exert direct toxic effects on bacterial proteins and membranes, similar to its observed effects on tissue proteins. hres.ca

General mechanisms of antibacterial action that could be relevant include the generation of bactericidal chemicals or the agglutination of infective bacteria. mdpi.com

Advanced Research Methodologies Utilizing Ioxitalamate Based Contrast Media As Probes or Tools

Application in Experimental Imaging Techniques for Biological Research

The ability of ioxitalamate to enhance contrast in X-ray-based imaging has been adapted for high-resolution, preclinical research, enabling detailed visualization of biological structures and processes in living organisms.

The Chicken Chorioallantoic Membrane (CAM) model is a well-established in vivo system for studying tumor biology, including angiogenesis, tumor growth, and metastasis. researchgate.netnih.govimrpress.commdpi.com Its highly vascularized nature and the fact that the chick embryo has an immature immune system make it an ideal platform for xenografting human tumor cells without rejection. mdpi.comnih.gov In this context, Telebrix 38 is utilized as a contrast agent for micro-Computed Tomography (micro-CT) to visualize the intricate vascular network supplying the tumor.

In combined micro-Positron Emission Tomography/Computed Tomography (microPET/CT) studies, this compound provides detailed anatomical information that complements the functional data obtained from PET tracers like [18F]FDG, which measures metabolic activity. researchgate.net For instance, research has employed microPET/CT with Telebrix-38 in the CAM model to simultaneously measure tumor volume and metabolic uptake, offering a comprehensive assessment of tumor characteristics and response to therapies. researchgate.net This dual-modality imaging allows for precise anatomical localization and quantification of tumor growth and angiogenesis. researchgate.netnih.gov The CAM model is recognized as a cost-effective and rapid alternative to rodent models for preclinical cancer research, aligning with the "3Rs" principle of animal experimentation (Reduce, Refine, Replace). mdpi.comresearchgate.net

Table 1: Application of this compound in CAM Model Imaging

Research Area Imaging Modality Role of this compound Key Findings Enabled
Tumor Angiogenesis Micro-CT Visualization of tumor-associated vasculature. Detailed mapping of blood vessel development and architecture in response to tumor growth. nih.gov
Tumor Growth Assessment MicroPET/CT Provides anatomical context and volume measurement. Complements functional [18F]FDG PET imaging to correlate tumor size with metabolic activity. researchgate.net
Preclinical Therapy Evaluation Micro-CT / MicroPET/CT Allows for non-invasive monitoring of tumor and vascular changes over time. Enables assessment of the efficacy of anti-angiogenic or chemotherapeutic agents. imrpress.comresearchgate.net

Ioxitalamate-based contrast media like Telebrix are instrumental in preclinical studies focused on vascular biology, particularly in animal models of atherosclerosis and arterial remodeling. oup.comoup.com Large animal models, such as the Yucatan micropig, are often used because their vascular anatomy is similar to that of humans, making them suitable for studying devices and procedures like balloon angioplasty. oup.comnih.gov

In these studies, Telebrix is injected to perform angiography, allowing for real-time visualization of arteries under fluoroscopy. oup.comoup.com This technique is critical for guiding interventions and for assessing the arterial response. By performing angiography at different time points—before, immediately after, and at various follow-up intervals post-intervention—researchers can measure changes in lumen diameter and quantify processes like neointimal formation and vascular remodeling, which are key components of restenosis. oup.comoup.com The use of ioxitalamate enables the detailed, longitudinal study of vascular disease progression and the evaluation of new therapeutic strategies in a setting that closely mimics human pathology. oup.comfrontiersin.org

Utilization in MicroPET/CT Imaging of Experimental Tumor Models (e.g., Chicken Chorioallantoic Membrane (CAM) Model)

Role in Physiological and Pathophysiological Research Models

Beyond imaging, ioxitalamate is employed as a research tool to investigate fundamental physiological and pathophysiological processes, especially in the context of renal function and injury.

In physiological research, ioxitalamate, similar to other iodinated contrast agents like iothalamate and iohexol, is used as an exogenous filtration marker to measure the Glomerular Filtration Rate (GFR). acronline.orgclinicaltrials.euamegroups.org GFR is a critical indicator of kidney function. The clearance of these markers from the blood plasma provides a more accurate GFR measurement than estimates based on endogenous markers like creatinine, as it is not affected by factors such as muscle mass or diet. acronline.orgclinicaltrials.eu The use of iothalamate (a closely related compound) as a gold standard for GFR measurement in large-scale clinical studies, like the Modification of Diet in Renal Disease (MDRD) and Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) studies, underscores the utility of such compounds in establishing foundational knowledge of kidney function. acronline.org

In pathophysiological research, ioxitalamate has been used in animal models to study the mechanisms of contrast-induced acute kidney injury (CI-AKI). nih.govnih.gov Studies in rats have shown that ioxitalamate can induce renal tubular cell apoptosis. nih.gov These models allow researchers to investigate the molecular pathways involved, such as the role of the renal efferent nerve, adrenergic signaling, and the production of reactive oxygen species (ROS), in the development of tubular injury. nih.govnih.gov By using ioxitalamate to induce a specific type of kidney injury in a controlled experimental setting, scientists can explore the efficacy of potential protective agents, such as antioxidants. nih.govacronline.org

Development of Analytical Detection Methodologies for Ioxitalamate Compounds

The use of ioxitalamate in research and clinical settings necessitates reliable analytical methods for its detection and quantification in biological and environmental samples. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. highwire.orgresearchgate.net

Several HPLC methods have been developed, often coupled with Ultraviolet (UV) detection, as the iodinated structure of ioxitalamate absorbs UV light. highwire.orgresearchgate.net For separating ionic agents like ioxitalamate, reversed-phase HPLC is commonly used, with the mobile phase acidified to a low pH (around 2.5) to ensure the compound is retained on the column for effective separation. highwire.org

For higher sensitivity and specificity, especially for complex matrices or low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed. mdpi.comnih.gov These methods offer precise quantification and are used in studies ranging from pharmacokinetics to environmental monitoring. For example, LC-MS/MS has been used to analyze the chemical composition of natural products being tested for protective effects against ioxitalamate-induced toxicity in animal models. mdpi.comnih.gov The development of these robust analytical techniques is crucial for validating findings in studies that use ioxitalamate as a research tool and for monitoring its presence in various samples.

Table 2: Analytical Methods for Ioxitalamate Detection

Technique Detector Sample Type Key Features
High-Performance Liquid Chromatography (HPLC) UV-Visible Biological fluids (e.g., plasma, urine), Brain tissue Reliable for identification and quantification; requires pH adjustment for ionic compounds. highwire.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Mass Spectrometer Biological tissues, Plasma High sensitivity and specificity; used for complex sample analysis and metabolite identification. mdpi.comnih.govresearchgate.net

Theoretical and Mechanistic Research of Iodinated Contrast Agents

Fundamental Principles of X-ray Absorption by Iodinated Molecules

The efficacy of iodinated contrast agents, including Telebrix 38, is rooted in the fundamental principles of X-ray interaction with matter, specifically the photoelectric effect. explorationpub.com All currently available intravascular radiologic contrast media rely on the element iodine for their radiopacity. radiologykey.com

The ability to differentiate between various tissues in X-ray-based imaging hinges on two primary interactions between photons and matter: Compton scattering and photoelectric absorption. radiopaedia.org While both are influenced by the physical density of the tissue, photoelectric absorption is also heavily dependent on the atomic number of the atoms within the tissue. radiopaedia.org Iodine possesses a high atomic number (Z=53) compared to the elements that constitute the majority of soft tissues in the human body. radiopaedia.org This high atomic number significantly increases the probability of photoelectric absorption of X-rays.

The core principle of contrast enhancement lies in the photoelectric interaction between X-ray photons and iodine atoms. radiologykey.com This interaction is most likely to occur when the energy of the incident X-ray photon is just slightly higher than the binding energy of an inner shell electron of the atom it encounters. radiopaedia.orgsnmjournals.org For iodine, the binding energy of its innermost K-shell electrons, known as the K-edge, is 33.2 keV. radiologykey.comradiopaedia.org Diagnostic X-ray beams are often configured to have a mean energy close to this value to maximize the photoelectric effect. radiologykey.com

When an X-ray photon with energy near iodine's K-edge interacts with an iodine atom, the photon is absorbed, and an inner shell electron is ejected. snmjournals.org This absorption event prevents the X-ray from reaching the detector. The increased absorption of X-rays by the iodine-containing contrast agent compared to the surrounding tissues leads to a difference in attenuation, which creates the contrast seen on the final image. radiologykey.comhowradiologyworks.com There is a linear relationship between the concentration of iodine in a tissue and the resulting increase in X-ray attenuation. explorationpub.comradiologykey.com For every milligram of iodine per milliliter of tissue, the attenuation value increases by approximately 25 Hounsfield Units (HU). radiologykey.com

The tri-iodinated benzene (B151609) ring is the fundamental structure for all currently used computed tomography (CT) contrast agents. radiologykey.comsnmjournals.org The three iodine atoms attached to the benzene ring are responsible for the agent's radiopacity, while the organic carrier molecule determines its other properties. radiologykey.com

Future Directions and Emerging Research Avenues for Ioxitalamate Based Compounds

Exploration of Novel Applications in Preclinical Research

The established biological effects of ioxitalamate, particularly its interactions at the cellular level, are paving the way for its exploration in new preclinical research contexts. While recognized for inducing effects like oxidative stress and apoptosis, especially in renal cells, these very mechanisms are being reconsidered for their potential in other areas. researchgate.netnih.gov

Research has shown that various iodinated contrast media can modulate critical cell signaling pathways related to cell growth, proliferation, and apoptosis, such as the mTOR and ERK pathways. researchgate.net This opens up the possibility of investigating ioxitalamate and its derivatives as tools in cancer research. Studies have reported that some contrast agents can induce apoptosis in renal cells in a dose-dependent manner and that these effects are not limited to kidney cells. researchgate.net The potential for these compounds to sensitize chemotherapy-resistant tumor cells by inducing autophagy is another area of interest. researchgate.net Preclinical studies could explore ioxitalamate's utility in models of drug-induced kidney injury to better understand the underlying mechanisms of nephrotoxicity. chemicalbook.inresearchgate.net

Furthermore, the antioxidant properties of some iodinated contrast media have been observed in vitro. researchgate.net Depending on the concentration, compounds like ioxitalamate have shown an ability to inhibit the production of superoxide (B77818) and hydroxyl radicals. researchgate.net This dual nature—inducing oxidative stress in some contexts while showing antioxidant potential in others—warrants further preclinical investigation to delineate the specific conditions and cellular models where ioxitalamate-based compounds could serve as research tools to study redox biology and its implications in various pathological states.

Design and Synthesis of Next-Generation Ioxitalamate Derivatives for Research Purposes

The core structure of ioxitalamic acid, a substituted 2,4,6-triiodobenzoic acid, provides a versatile scaffold for chemical modification. chemicalbook.in The future of ioxitalamate research will likely involve the rational design and synthesis of novel derivatives to enhance specific properties or introduce new functionalities for research applications.

The primary goals for creating next-generation derivatives include:

Modulating Biological Activity: Synthesis efforts could focus on modifying the side chains of the tri-iodinated benzene (B151609) ring to fine-tune the compound's interaction with biological targets. For instance, altering the acetamido or the (2-hydroxyethyl)carbamoyl groups could change the compound's influence on cellular processes like apoptosis or its potential as a signaling pathway modulator. wikipedia.orgresearchgate.net

Improving Physicochemical Properties: Research could aim to create derivatives with altered solubility, stability, or transport characteristics. The development of prodrugs, where the core ioxitalamate structure is temporarily modified to enhance delivery or cellular uptake, represents a promising strategy, similar to approaches used for other therapeutic compounds. unipd.it

Creating Functional Probes: Derivatives could be synthesized to incorporate fluorescent tags or other reporter molecules. Such functionalized probes would be invaluable in preclinical research for tracking the compound's distribution in tissues and cells, and for visualizing its interaction with specific cellular components in real-time.

The synthesis of these new chemical entities would build upon established organic chemistry principles, potentially involving multi-step reactions to modify the existing ioxitalamate scaffold or to build novel analogs from the ground up.

Research FindingInvestigated Compound(s)Model SystemKey OutcomeCitation
Induction of ApoptosisIoxitalamate, IoxaglateRenal cellsIncreased apoptosis in renal corpuscle and epithelial cells in a dose-dependent manner. researchgate.net
Modulation of Cell SignalingAll classes of iodinated contrast mediaGeneral cell modelsDecrease in cell proliferation through downregulation of mTOR and ERK pathway proteins. researchgate.net
Induction of Oxidative StressIoxitalamateRat modelIncreased renal reactive oxygen species (ROS) production. nih.gov
In Vitro Antioxidant ActivityIoxitalamate, Iodixanol, Iohexol, DiatrizoateCell-free chemical assaysInhibition of superoxide and hydroxyl radical production at specific concentrations. researchgate.net
DNA DamageIoxitalamate (Telebrix)Rat model (peripheral leucocytes, kidney tissues)Induced DNA strand breaks and internucleosomal cleavage. mdpi.com

Integration of Ioxitalamate Research with Advanced Computational Modeling Techniques

The integration of computational modeling and in silico techniques offers a powerful approach to accelerate the study of ioxitalamate-based compounds. These methods can provide deep molecular insights, predict properties, and guide experimental research, saving time and resources.

Future research directions in this area include:

Molecular Docking and Simulation: Computational models can be used to simulate the interaction of ioxitalamate and its derivatives with specific proteins, such as enzymes or transporters. This can help identify potential biological targets and elucidate the molecular mechanisms behind its observed effects, such as the modulation of signaling pathways. researchgate.net Machine learning-driven strategies, which have been used to identify potential inhibitors for other biological targets, could be adapted to screen for new activities of ioxitalamate derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a library of synthesized ioxitalamate derivatives, QSAR models can be developed to correlate specific structural features with their biological activity or toxicity. These predictive models can then be used to design new derivatives with enhanced potency or a more desirable activity profile before undertaking their chemical synthesis.

Systems Biology and Pathway Analysis: Computational tools can integrate experimental data (e.g., from proteomics or transcriptomics) to model the systems-level impact of ioxitalamate on cellular networks. science.gov This can help to understand the complex downstream effects of the compound on pathways involved in oxidative stress, inflammation, and cell death, providing a more holistic view of its biological footprint. nih.govd-nb.info

By combining these advanced computational approaches with traditional preclinical research, the exploration of ioxitalamate-based compounds can move beyond their role as simple imaging agents into a new era of discovery for novel research tools and applications.

Q & A

Q. What reporting frameworks are recommended for publishing this compound research?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical studies or CONSORT for clinical trials. Use structured abstracts and include raw data in supplementary materials. Explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.